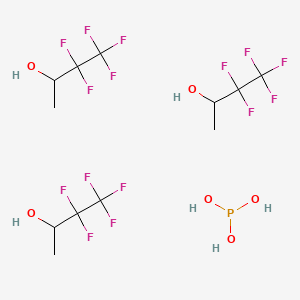
Phosphorous acid--3,3,4,4,4-pentafluorobutan-2-ol (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorous acid–3,3,4,4,4-pentafluorobutan-2-ol (1/3) is a chemical compound with the molecular formula C12H18F15O6P It is a combination of phosphorous acid and 3,3,4,4,4-pentafluorobutan-2-ol in a 1:3 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid–3,3,4,4,4-pentafluorobutan-2-ol (1/3) involves the reaction of phosphorous acid with 3,3,4,4,4-pentafluorobutan-2-ol. The reaction typically occurs under controlled conditions to ensure the correct stoichiometry and purity of the final product .
Industrial Production Methods
On an industrial scale, phosphorous acid is prepared by the hydrolysis of phosphorus trichloride with water or steam:
PCl3+3H2O→HPO(OH)2+3HCl
This method is efficient and widely used in the production of phosphorous acid .
Chemical Reactions Analysis
Types of Reactions
Phosphorous acid–3,3,4,4,4-pentafluorobutan-2-ol (1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphoric acid, while reduction can produce various reduced phosphorous compounds .
Scientific Research Applications
Phosphorous acid–3,3,4,4,4-pentafluorobutan-2-ol (1/3) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mechanism of Action
The mechanism of action of phosphorous acid–3,3,4,4,4-pentafluorobutan-2-ol (1/3) involves its interaction with molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating various chemical transformations. It can also interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Phosphorous acid: A simpler compound with the formula H3PO3, used in various industrial applications.
3,3,4,4,4-Pentafluorobutan-2-one: A related compound with similar fluorinated butanol structure.
Uniqueness
Phosphorous acid–3,3,4,4,4-pentafluorobutan-2-ol (1/3) is unique due to its combination of phosphorous acid and fluorinated butanol, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where such properties are desired .
Properties
CAS No. |
79155-01-4 |
|---|---|
Molecular Formula |
C12H18F15O6P |
Molecular Weight |
574.22 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluorobutan-2-ol;phosphorous acid |
InChI |
InChI=1S/3C4H5F5O.H3O3P/c3*1-2(10)3(5,6)4(7,8)9;1-4(2)3/h3*2,10H,1H3;1-3H |
InChI Key |
SLGRBXZKDLQPBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(F)(F)F)(F)F)O.CC(C(C(F)(F)F)(F)F)O.CC(C(C(F)(F)F)(F)F)O.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















